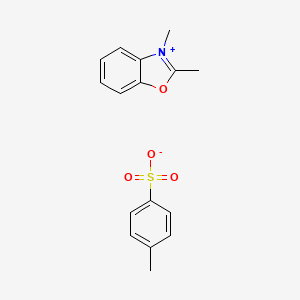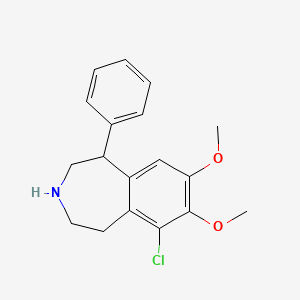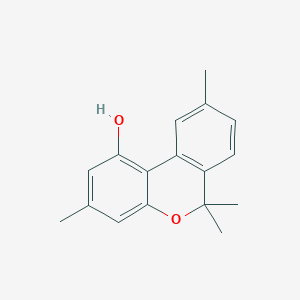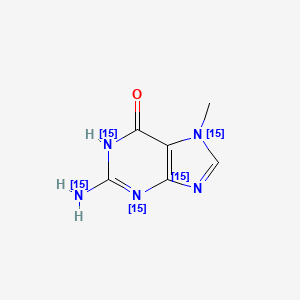
3β-Acetoxy-17β-(p-toluenesulfonyloxy)androst-5-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3β-Acetoxy-17β-(p-toluenesulfonyloxy)androst-5-ene is a synthetic steroid derivative. It is characterized by the presence of an acetoxy group at the 3β position and a p-toluenesulfonyloxy group at the 17β position on the androst-5-ene backbone. This compound is often used in various chemical and biological research applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3β-Acetoxy-17β-(p-toluenesulfonyloxy)androst-5-ene typically involves multiple steps:
Starting Material: The synthesis begins with androst-5-ene, a naturally occurring steroid.
Acetylation: The 3β-hydroxyl group of androst-5-ene is acetylated using acetic anhydride in the presence of a base such as pyridine to form 3β-acetoxyandrost-5-ene.
Tosylation: The 17β-hydroxyl group is then tosylated using p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition.
化学反応の分析
Types of Reactions
3β-Acetoxy-17β-(p-toluenesulfonyloxy)androst-5-ene can undergo various chemical reactions, including:
Substitution Reactions: The p-toluenesulfonyloxy group can be substituted with other nucleophiles, such as amines or thiols, under basic conditions.
Reduction Reactions: The acetoxy group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: Both the acetoxy and p-toluenesulfonyloxy groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl derivatives.
Common Reagents and Conditions
Acetylation: Acetic anhydride, pyridine
p-Toluenesulfonyl chloride, triethylamineReduction: Lithium aluminum hydride
Hydrolysis: Acidic or basic aqueous solutions
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used
Reduction: 3β-Hydroxy-17β-(p-toluenesulfonyloxy)androst-5-ene
Hydrolysis: Androst-5-ene-3,17-diol
科学的研究の応用
3β-Acetoxy-17β-(p-toluenesulfonyloxy)androst-5-ene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other steroid derivatives.
Biology: Studied for its effects on cellular processes and as a potential ligand for steroid receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of steroid-based pharmaceuticals and as a reference standard in analytical chemistry.
作用機序
The mechanism of action of 3β-Acetoxy-17β-(p-toluenesulfonyloxy)androst-5-ene involves its interaction with specific molecular targets, such as steroid receptors. Upon binding to these receptors, it can modulate gene expression and influence various cellular pathways. The acetoxy and p-toluenesulfonyloxy groups play crucial roles in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 3β-Hydroxy-17β-(p-toluenesulfonyloxy)androst-5-ene
- 3β-Acetoxy-17β-hydroxyandrost-5-ene
- Androst-5-ene-3,17-diol
Uniqueness
3β-Acetoxy-17β-(p-toluenesulfonyloxy)androst-5-ene is unique due to the presence of both acetoxy and p-toluenesulfonyloxy groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for diverse applications in research and industry, making it a valuable compound for various scientific studies.
特性
CAS番号 |
1259-22-9 |
|---|---|
分子式 |
C₂₈H₃₈O₅S |
分子量 |
486.66 |
同義語 |
Androst-5-ene-3β,17β-diol, 3-Acetate 17-p-Toluenesulfonate; (3β,17β)-Androst-5-ene-3,17-diol, 3-Acetate 17-(4-Methylbenzenesulfonate) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(6R)-6-(hydroxymethyl)-6,9-dimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B1142607.png)

